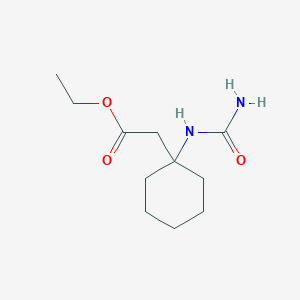

Ethyl 2-(1-ureidocyclohexyl)acetate

Description

Contextualization within Organic Chemistry and Chemical Biology

In the vast landscape of organic chemistry, the synthesis and study of novel molecular architectures are paramount for advancing our understanding of chemical principles and for the development of new technologies. Ethyl 2-(1-ureidocyclohexyl)acetate emerges as a molecule of interest due to the convergence of several key functional groups within its structure. Its study provides a practical context for understanding fundamental concepts such as stereochemistry, conformational analysis, and the reactivity of esters and ureas.

From a chemical biology perspective, the ureidocyclohexyl-acetate scaffold is of significant interest. The urea (B33335) moiety is a "privileged scaffold" in medicinal chemistry, known for its ability to form key interactions with biological targets. frontiersin.org The incorporation of a cyclohexane (B81311) ring introduces a three-dimensional element that can influence how the molecule interacts with complex biological systems.

Significance of the Ureidocyclohexyl-Acetate Scaffold in Research

The ureidocyclohexyl-acetate scaffold is a valuable building block in the design of new molecules with potential therapeutic applications. While research on this specific compound is ongoing, the individual components of the scaffold have a well-established history in medicinal chemistry. For instance, 2-(4-aminocyclohexyl)-ethyl acetate (B1210297) is a crucial intermediate in the synthesis of dopamine (B1211576) receptor ligands. google.com The urea functional group is a cornerstone in drug design, appearing in a wide array of approved drugs and bioactive compounds. frontiersin.orgnih.govmdpi.com Its presence is often critical for establishing potent and selective interactions with protein targets. nih.gov

The combination of the cyclohexane ring, the urea group, and the ethyl ester in one molecule creates a versatile platform for generating libraries of compounds for screening in various biological assays. The ability to modify each of these components allows for the fine-tuning of a molecule's properties to optimize its biological activity.

Fundamental Structural Features and Their Chemical Implications

The chemical behavior and potential applications of this compound are intrinsically linked to its three-dimensional structure and the interplay of its constituent functional groups.

The cyclohexane ring is not a flat, planar structure. To alleviate angle and torsional strain, it adopts several non-planar conformations, the most stable of which is the "chair" conformation. youtube.comweebly.comslideshare.net Other, higher-energy conformations include the "boat," "twist-boat," and "half-chair" forms. youtube.comfiveable.me The chair conformation is the most prevalent because it minimizes steric hindrance and torsional strain by ensuring that all carbon-hydrogen bonds on adjacent carbons are staggered. weebly.com

Table 1: Conformations of Cyclohexane

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | Minimal angle and torsional strain; staggered C-H bonds. weebly.comslideshare.net |

| Twist-Boat | Less Stable than Chair | Reduced torsional and steric strain compared to the boat form. youtube.com |

| Boat | Less Stable than Twist-Boat | Eclipsed C-H bonds leading to torsional and steric strain. youtube.com |

| Half-Chair | Least Stable | High torsional and angle strain. youtube.com |

The urea group, with its central carbonyl and two flanking nitrogen atoms, is a highly significant functional group in medicinal chemistry. nih.govnih.gov Its importance stems from its unique hydrogen bonding capabilities. nih.govresearchgate.net The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net This dual nature allows urea-containing molecules to form strong and specific interactions with biological targets like proteins and enzymes. nih.gov

These hydrogen bonding interactions are critical for molecular recognition and are often responsible for the biological activity of a drug. nih.gov The conformational preferences of the urea moiety, which are influenced by the substituents on the nitrogen atoms, also play a key role in its interaction with receptors. nih.gov Furthermore, the urea functionality can influence a molecule's physicochemical properties, such as solubility and permeability, which are crucial for its drug-like characteristics. nih.gov

The ethyl ester group in this compound is a relatively stable functional group. numberanalytics.com Esters are less reactive towards nucleophiles than acid chlorides or anhydrides. pressbooks.pub However, they can undergo several important chemical reactions.

One of the most common reactions of esters is hydrolysis, which can be catalyzed by either acid or base. pressbooks.publibretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that produces a carboxylic acid and an alcohol. pressbooks.pub

The ethyl ester group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). pressbooks.pub Furthermore, it can react with Grignard reagents to form tertiary alcohols. pressbooks.pub In the context of drug design, esters are often used as "prodrugs." numberanalytics.com A prodrug is an inactive form of a drug that is metabolized in the body to release the active therapeutic agent. The ethyl ester in this molecule could potentially be hydrolyzed by esterases in the body to release a more active carboxylic acid derivative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[1-(carbamoylamino)cyclohexyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-2-16-9(14)8-11(13-10(12)15)6-4-3-5-7-11/h2-8H2,1H3,(H3,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOAIQFMCXMOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes for the Compound

The synthesis of ethyl 2-(1-ureidocyclohexyl)acetate can be approached by dissecting the molecule into its primary constituents: the ureido linkage and the cyclohexyl acetate (B1210297) backbone. Established routes typically involve sequential reactions, while emerging strategies aim for greater efficiency through cascade or multicomponent reactions.

Strategies for Forming the Ureido Linkage

The formation of the ureido moiety (–NH–CO–NH–) is a critical step in the synthesis. This can be achieved through several well-established chemical strategies, typically starting from an amine precursor, namely ethyl 2-(1-aminocyclohexyl)acetate.

One common method involves the reaction of the primary amine with an isocyanate. For instance, reacting ethyl 2-(1-aminocyclohexyl)acetate with a suitable isocyanate would directly yield the ureido product. A more versatile approach involves a two-step process where the amine is first reacted with phosgene (B1210022) or a phosgene equivalent (like triphosgene) to form an intermediate isocyanate, which is then reacted with ammonia (B1221849) or another amine.

A classical and widely used laboratory method is the reaction of the primary amine with potassium cyanate (B1221674) (KOCN) or sodium cyanate (NaOCN) in the presence of an acid. This reaction proceeds through the in-situ formation of isocyanic acid (HNCO), which then adds to the amine.

Emerging strategies include enzymatic routes. For example, some non-ribosomal peptide synthetase (NRPS) enzymes, like SylC, are known to catalyze the formation of ureido linkages in natural product biosynthesis. nih.gov These enzymatic systems utilize bicarbonate/CO2 and involve the N-carboxylation of an aminoacyl-S-Ppant enzyme intermediate, which then undergoes cyclization and condensation to form the ureido bond. nih.gov While not yet applied specifically to this compound, this represents a potential green chemistry approach for future syntheses.

| Strategy | Reagents | Description |

| Isocyanate Addition | R-NCO, Ammonia/Amine | Direct reaction of a pre-formed isocyanate with an amine. |

| Phosgene-based Route | Phosgene (or equivalent), Ammonia | The amine is converted to an isocyanate intermediate, which then reacts with ammonia. |

| Cyanate Route | KOCN/NaOCN, Acid | The amine reacts with isocyanic acid generated in situ from a cyanate salt. |

| Enzymatic Synthesis | NRPS Enzymes (e.g., SylC) | Biocatalytic formation via N-carboxylation and subsequent condensation, using CO2 as a source. nih.gov |

Methodologies for Constructing the Cyclohexyl Acetate Backbone

The synthesis of the core structure, the cyclohexyl acetate backbone, begins with commercially available starting materials. A plausible synthetic pathway starts from 1,4-cyclohexanedione (B43130). google.com

A typical sequence is outlined below:

Wittig Reaction: 1,4-cyclohexanedione can undergo a Wittig reaction with an ylide, such as ethyl (triphenylphosphoranylidene)acetate, to introduce the acetate side chain, yielding ethyl 2-(4-oxocyclohexylidene)acetate. google.com

Oximation: The remaining ketone group is then converted to an oxime. This is commonly achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride. google.com

Reduction: The final step involves the reduction of the oxime to a primary amine and the simultaneous reduction of the double bond. Catalytic hydrogenation using catalysts like Raney Nickel is effective for this transformation, yielding the target precursor, ethyl 2-(1-aminocyclohexyl)acetate. google.com

An alternative starting material could be 4-nitrophenylacetic acid, which can be subjected to high-pressure hydrogenation using a palladium on carbon (Pd/C) catalyst to simultaneously reduce the nitro group to an amine and the phenyl ring to a cyclohexane (B81311) ring. google.com

| Step | Starting Material | Reaction | Reagents | Product | Reference |

| 1 | 1,4-Cyclohexanedione | Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 2-(4-oxocyclohexylidene)acetate | google.com |

| 2 | Ethyl 2-(4-oxocyclohexylidene)acetate | Oximation | Hydroxylamine hydrochloride | Ethyl 2-(4-(hydroxyimino)cyclohexylidene)acetate | google.com |

| 3 | Ethyl 2-(4-(hydroxyimino)cyclohexylidene)acetate | Catalytic Hydrogenation | H₂, Raney-Ni | Ethyl 2-(1-aminocyclohexyl)acetate | google.com |

Cascade Reactions and Multicomponent Approaches

Cascade reactions, where a series of transformations occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific cascade reaction for this compound is not prominently documented, a hypothetical approach could be designed. For instance, a multicomponent reaction (MCR) could potentially combine a cyclohexanone (B45756) derivative, an amino acid derivative, and a source for the ureido carbon in a single step.

Catalytic Approaches in Synthesis

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Role of Specific Catalysts in Esterification and Related Reactions

The final esterification step, or the initial synthesis of the acetate moiety, is typically acid-catalyzed. The classic Fischer esterification involves reacting the corresponding carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.

Key Catalysts in Esterification:

Concentrated Sulfuric Acid (H₂SO₄): A common, inexpensive, and effective catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. tutorchase.comchemguide.co.uk It also acts as a dehydrating agent, shifting the equilibrium towards the product. tutorchase.com

Zirconium(IV) Dichloride Oxide Hydrate (ZrOCl₂·8H₂O): This has emerged as an efficient, reusable, and environmentally benign catalyst for the esterification of various carboxylic acids with alcohols. nih.gov It can catalyze reactions in high yields, sometimes even at ambient temperature and under solvent-free conditions. nih.gov

Enzymatic Catalysts (Lipases): Lipases, such as Candida antarctica Lipase B (CALB), are increasingly used for ester synthesis under mild conditions. researchgate.net They offer high selectivity and avoid the harsh conditions of acid catalysis. The use of immobilized enzymes further allows for easy separation and reuse of the catalyst. researchgate.net

Solid Acid Catalysts: Materials like heteropoly acids and solid superacids are also employed. researchgate.net These catalysts are non-corrosive, easily separated from the reaction mixture, and can be reused, aligning with the principles of green chemistry. researchgate.net

| Catalyst Type | Example | Key Advantages | Reference |

| Brønsted Acid | Concentrated H₂SO₄ | Low cost, acts as a dehydrating agent. | tutorchase.comchemguide.co.uk |

| Lewis Acid | ZrOCl₂·8H₂O | High efficiency, reusability, mild conditions. | nih.gov |

| Enzyme | Candida antarctica Lipase B | High selectivity, mild conditions, environmentally friendly. | researchgate.net |

| Solid Acid | Ti₂SnC, Heteropoly acids | Non-corrosive, reusable, easy to separate. | researchgate.net |

Stereoselective Synthesis and Chiral Induction

The C1 position of the cyclohexyl ring in this compound is a stereocenter. Therefore, the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective methods.

Asymmetric synthesis can be achieved by using chiral catalysts or chiral auxiliaries. While specific methods for this molecule are not detailed in the literature, principles from related syntheses can be applied. For example, asymmetric catalytic versions of the Friedel-Crafts alkylation have been developed using chiral ligands to induce enantioselectivity. nih.gov

In the context of the cyclohexyl backbone synthesis, a chiral catalyst could be employed during the hydrogenation step. For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are known to catalyze asymmetric hydrogenations of C=C and C=N double bonds with high enantiomeric excess. The use of mixed-ligand Rh(II) complexes has been shown to be effective in other enantioselective transformations involving ethyl diazoacetate, demonstrating the potential for precise stereochemical control through catalyst design. nih.govcapes.gov.br This approach could potentially set the stereochemistry at the C1 position during the reduction of an enamine or imine intermediate derived from the oxocyclohexylacetate precursor.

Green Chemistry Considerations in Synthetic Design

The synthesis of complex molecules like this compound presents an opportunity to apply the principles of green chemistry, aiming to reduce environmental impact and enhance safety. nih.govresearchgate.net These principles advocate for practices such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. nih.govgreenchemistry-toolkit.org

Modern synthetic strategies increasingly focus on sustainability. nih.gov For the synthesis of ureido compounds, this can involve several key considerations:

Solvent Choice : A significant portion of waste in chemical processes comes from solvents. skpharmteco.com Green chemistry encourages the use of safer, environmentally benign solvents like water or recyclable deep eutectic solvents (DES), which are biodegradable and non-hazardous, in place of traditional volatile organic compounds. skpharmteco.comresearchgate.net Research on related syntheses has demonstrated the effectiveness of DES in improving yields and simplifying recovery processes. researchgate.net

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Methods like one-pot syntheses, which combine multiple reaction steps without isolating intermediates, are preferred. organic-chemistry.org For instance, a one-pot procedure for creating urea-linked peptidomimetics under Curtius rearrangement conditions avoids the isolation of hazardous intermediates like isocyanates, making the process safer and more efficient. organic-chemistry.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. nih.gov Catalysts are used in small amounts and can be recycled, reducing waste. For reactions involving the formation of the urea (B33335) or ester moieties, exploring enzymatic or recyclable metal catalysts can significantly improve the green credentials of the synthesis.

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The use of methods like ultrasonication can enhance reaction efficiency at lower temperatures. organic-chemistry.org

The table below summarizes the application of green chemistry principles to the conceptual synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Utilize one-pot reaction sequences to minimize intermediate isolation and purification steps. |

| Atom Economy greenchemistry-toolkit.org | Employ addition reactions (e.g., isocyanate addition to an amine) that incorporate all reactant atoms into the product. |

| Safer Solvents skpharmteco.com | Replace hazardous solvents like dichloromethane (B109758) with greener alternatives such as deep eutectic solvents (DES) or 2-methyltetrahydrofuran. researchgate.net |

| Use of Catalysts nih.gov | Use recyclable catalysts for esterification or amidation steps instead of stoichiometric reagents. |

| Energy Efficiency | Employ energy-efficient techniques like microwave irradiation or ultrasonication to reduce reaction times and energy input. organic-chemistry.org |

Chemical Reactivity and Derivatization

The structure of this compound features three distinct functional regions amenable to chemical modification: the ester group, the cyclohexane ring, and the urea moiety.

Hydrolysis and Transesterification Reactions of the Ester Group

The ethyl ester group is a key site for chemical transformation, primarily through hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-(1-ureidocyclohexyl)acetic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out in aqueous acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction using a stoichiometric amount of a base like sodium hydroxide (B78521). The hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to give the free carboxylic acid.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst. This process is typically driven to completion by using the new alcohol as the solvent.

The table below outlines the conditions and products for these transformations.

| Reaction | Reagents & Conditions | Product |

| Acidic Hydrolysis | H₂O, cat. H₂SO₄ or HCl, heat | 2-(1-ureidocyclohexyl)acetic acid |

| Basic Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ workup | 2-(1-ureidocyclohexyl)acetic acid |

| Transesterification | R'OH (e.g., methanol), cat. H⁺ or NaOR', heat | Mthis compound |

Modifications of the Cyclohexane Ring

The cyclohexane ring provides a scaffold that can be modified, although such transformations must be chosen carefully to avoid affecting the other functional groups. The cyclohexane ring in this molecule exists in a dynamic equilibrium between two chair conformations. msu.edu Substituents on the ring prefer to occupy the more stable equatorial position to minimize steric hindrance. libretexts.orglibretexts.org

Oxidation: Strong oxidizing agents could potentially open the ring or oxidize it to a cyclohexanone derivative, although this would likely require protection of the urea and ester functionalities. Targeted oxidation, such as allylic oxidation, would only be possible if unsaturation were introduced into the ring.

Reduction: The saturated cyclohexane ring is generally resistant to reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially occur but is not a common transformation for simple cyclohexanes.

Substitution: Free-radical halogenation (e.g., with Br₂ under UV light) could introduce a substituent onto the ring, but this method often lacks selectivity and can lead to a mixture of products. More controlled substitutions would require the presence of activating groups on the ring itself.

Given the stability of the saturated carbocyclic ring, modifications are generally challenging without resorting to harsh conditions that could compromise the integrity of the rest of the molecule. msu.edu For substituted cyclohexanes, the stereochemistry (cis/trans isomers) and conformational preferences (axial vs. equatorial) of the substituents play a crucial role in the ring's reactivity and stability. libretexts.org

Chemical Transformations of the Urea Moiety

The urea moiety (–NH–CO–NH₂) is a versatile functional group with two N-H bonds that can participate in various chemical reactions. nih.gov

N-Alkylation/N-Acylation: The hydrogen atoms on the urea nitrogens can be substituted through reactions with alkyl halides or acyl chlorides. This allows for the introduction of a wide range of substituents, which can modulate the compound's properties. For example, N-methylation has been shown to significantly alter the conformation and activity of some urea derivatives. nih.govnih.gov

Condensation Reactions: The terminal –NH₂ group can react with aldehydes or ketones to form N-acyliminium ions or related condensation products. This provides a pathway to more complex, heterocyclic structures.

Reactions with Isocyanates: The urea group can react further with isocyanates to form biuret-type structures, extending the urea chain.

Hofmann Rearrangement Analogs: While the primary urea itself is the product of a Hofmann rearrangement, further transformations can be envisioned. For instance, converting a related primary amide via a Hofmann rearrangement in the presence of an amine source is a known method for synthesizing N-substituted ureas. thieme.de

The reactivity of the urea group is central to its function in many biologically active molecules, and its ability to be modified allows for the fine-tuning of a compound's structure-activity relationship. nih.govacs.org The table below lists potential derivatization reactions of the urea group.

| Reaction Type | Reagents | Potential Product Structure |

| N-Alkylation | R-X (Alkyl Halide), Base | Ethyl 2-(1-(3-alkylureido)cyclohexyl)acetate |

| N-Acylation | R-COCl (Acyl Chloride), Base | Ethyl 2-(1-(3-acylureido)cyclohexyl)acetate |

| Condensation | RCHO (Aldehyde) | Derivatives with modified urea nitrogen |

Structure Activity Relationship Sar and Rational Molecular Design

Dissection of Key Structural Elements for Modulatory Activity

The cyclohexyl moiety is a prevalent scaffold in drug discovery, valued for its three-dimensional character which can offer more contact points with a target protein compared to a flat phenyl group. pharmablock.com As a rigid version of a more flexible alkyl chain, the cyclohexyl group can improve binding affinity by reducing the entropic penalty upon binding. pharmablock.com In the context of ureidocyclohexyl derivatives, the substitution pattern and stereochemistry of the cyclohexyl ring are critical determinants of biological activity.

For instance, in a series of 1,3-disubstituted cyclohexylmethyl urea (B33335) derivatives developed as motilin receptor antagonists, the relative stereochemistry of the substituents on the cyclohexane (B81311) ring was found to be a key factor for potency. nih.gov The spatial orientation of the urea and other functionalities attached to the ring influences how the molecule fits into the binding pocket of a receptor. Altering the substitution from a cis to a trans configuration, or moving substituents to different positions on the ring (e.g., 1,2- vs. 1,3- vs. 1,4-disubstitution), can dramatically alter the biological profile of the compound. The incorporation of a cyclopropyl (B3062369) ring, another common scaffold, has been shown to enhance therapeutic potency and metabolic stability in various drug candidates. acs.org

Table 1: Impact of Cyclohexyl Ring Features on Activity

| Feature | Impact on Molecular Interaction | Potential Effect on Activity |

|---|---|---|

| Rigidity | Reduces conformational flexibility, lowering the entropic cost of binding. pharmablock.com | Can lead to higher binding affinity. pharmablock.com |

| 3D Structure | Provides multiple points of contact with the target protein. pharmablock.com | Enhances binding specificity and potency. pharmablock.com |

| Substitution Pattern | Dictates the spatial arrangement of other key functional groups. nih.gov | Critical for optimal fit within the binding site. nih.gov |

| Stereochemistry | Determines the precise 3D orientation of substituents (cis vs. trans). nih.gov | Can significantly affect binding affinity and efficacy. nih.gov |

The urea moiety is a cornerstone in medicinal chemistry, primarily due to its exceptional ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govnih.gov This dual nature allows it to form strong, directional, and multiple hydrogen bonds with amino acid residues in a protein's binding site, such as glutamic acid and aspartic acid. nih.govmdpi.com These interactions are crucial for stabilizing the ligand-receptor complex and are often a key element in molecular recognition and the subsequent biological response. nih.govnih.gov

The carbonyl oxygen of the urea group is a frequent participant in hydrogen bonding, accepting at least one hydrogen bond in a majority of studied urea-protein complexes. mdpi.com On average, the urea moiety forms 2.1 hydrogen bonds with surrounding residues. mdpi.com The presence of the urea functionality can also play a significant role in a drug's aqueous solubility and permeability. nih.govresearchgate.net The resonance structures of the urea group create a dipole that enhances the strength of these hydrogen bonds, which can, in turn, improve the potency and selectivity of a compound. researchgate.net

The ethyl group adds a degree of lipophilicity, which can be crucial for membrane penetration and interaction with hydrophobic pockets within the binding site. nih.gov The length and branching of such alkyl chains are known to influence biological activity. For example, in a series of synthetic cathinones, the elongation of an aliphatic side chain showed a direct correlation with the potency of dopamine (B1211576) uptake inhibition, following an inverted U-shape curve. nih.gov While the ethyl acetate (B1210297) chain in Ethyl 2-(1-ureidocyclohexyl)acetate is not directly analogous, this demonstrates the principle that the size and nature of such side chains are critical for fine-tuning activity. Furthermore, the ethyl acetate group can influence the solubility of the compound, a key factor in its formulation and bioavailability. nih.gov

Design and Synthesis of Analogs for SAR Probing

To thoroughly investigate the SAR, medicinal chemists design and synthesize a variety of analogs where specific parts of the parent molecule, this compound, are systematically altered. This process allows for the mapping of key interactions and the identification of structural modifications that can lead to improved activity, selectivity, or pharmacokinetic properties.

Systematic variation of the central cyclohexyl scaffold is a key strategy to probe its role in binding and to discover novel chemotypes, a process known as scaffold hopping. nih.gov This can involve several approaches:

Ring Substitution: Introducing various substituents (e.g., methyl, fluoro, hydroxyl) at different positions on the cyclohexyl ring can probe for additional favorable or unfavorable interactions within the binding pocket.

Ring Contraction/Expansion: Replacing the cyclohexyl ring with a cyclopentyl or cycloheptyl ring can determine the optimal ring size for fitting into the target's binding site. A series of motilin receptor antagonists, for example, were developed by replacing an initial cyclopentene (B43876) scaffold with a cyclohexane ring. nih.gov

Introduction of Heteroatoms: Replacing a carbon atom in the ring with a heteroatom (e.g., oxygen to form a tetrahydropyran (B127337) ring, or nitrogen to form a piperidine (B6355638) ring) can introduce new hydrogen bonding opportunities and alter the molecule's polarity and solubility.

Scaffold Hopping: More drastic changes involve replacing the cyclohexyl ring with entirely different cyclic or heterocyclic systems, such as aromatic rings (phenyl) or more complex bicyclic scaffolds. nih.govnih.govufrj.br This can lead to the discovery of completely new classes of compounds with similar biological activities but potentially different intellectual property landscapes. nih.gov

The urea functionality is a frequent target for modification due to its central role in molecular recognition. Bioisosteric replacement, where the urea group is swapped with another functional group that possesses similar physical or chemical properties, is a common strategy to enhance potency, improve metabolic stability, or alter pharmacokinetic properties. benthamscience.comresearchgate.net

Several well-established bioisosteres for the urea group exist:

Thiourea: Replacing the carbonyl oxygen with a sulfur atom creates a thiourea. This modification alters the hydrogen bonding geometry and electronic properties. nih.gov

Cyanoguanidine: This group can mimic the hydrogen bonding pattern of urea and has been used to improve properties like cell permeability. nih.gov

Squaramide: This four-membered ring system is a non-classical bioisostere that can form strong hydrogen bonds and has been successfully used to replace urea in various drug candidates. nih.gov

Other Heterocycles: Groups like 2-amino-1,3,4-oxadiazole and 2-aminopyrimidin-4(1H)-one have also been employed as urea bioisosteres to overcome issues like poor oral bioavailability. nih.gov

Table 2: Common Bioisosteric Replacements for the Urea Group

| Bioisostere | Structure | Key Features | Reference |

|---|---|---|---|

| Thiourea | -(NH)C(=S)(NH)- | Alters H-bond geometry and electronics compared to urea. | nih.gov |

| Cyanoguanidine | -(NH)C(=NCN)(NH)- | Can improve cell permeability. | nih.gov |

| Squaramide | C₄O₂(NH)₂ (cyclic) | Forms strong hydrogen bonds; non-classical replacement. | nih.gov |

| 2-Amino-1,3,4-oxadiazole | C₂H₂N₃O- (heterocycle) | Can improve oral bioavailability. | nih.gov |

The synthesis of such analogs often involves multi-step procedures, starting from commercially available materials or custom-synthesized building blocks to assemble the final compounds for biological evaluation. avcr.cznih.govnih.govnih.gov

Ester Group Variations for Modulating Reactivity and Interactions

The ethyl acetate group in the target molecule is more than a simple appendage; it is a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile. The ester functionality can be strategically modified to fine-tune properties such as solubility, metabolic stability, and target engagement.

The reactivity of the ester can be modulated by altering the alcoholic and acidic components. For instance, replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl, tert-butyl) can introduce steric hindrance, potentially slowing the rate of enzymatic hydrolysis by plasma esterases. This can lead to a longer duration of action in vivo. Conversely, introducing electron-withdrawing groups in the vicinity of the ester could enhance its susceptibility to nucleophilic attack, facilitating more rapid cleavage and release of a putative active metabolite.

Furthermore, the ester group can serve as a "pro-moiety" in a prodrug strategy. By masking a more polar functional group, such as a carboxylic acid, the ester can enhance the molecule's lipophilicity and its ability to cross cellular membranes. Once inside the target cell or tissue, endogenous esterases can cleave the ester, liberating the active pharmacophore. The table below illustrates hypothetical variations of the ester group and their potential impact on key drug-like properties.

Table 1: Hypothetical Ester Group Variations and Their Predicted Effects

| Ester Group Variation | Predicted Change in Lipophilicity | Predicted Change in Hydrolytic Stability | Potential Therapeutic Rationale |

|---|---|---|---|

| Methyl Ester | Slightly lower | Higher susceptibility to hydrolysis | Rapid prodrug activation |

| Isopropyl Ester | Higher | Increased steric hindrance, slower hydrolysis | Prolonged duration of action |

| Benzyl Ester | Significantly higher | Susceptible to both esterases and other metabolic enzymes | Potential for altered metabolic pathways |

| 2-Methoxyethyl Ester | Slightly lower | Potential for altered solubility and hydrogen bonding | Improved aqueous solubility |

Ureidocyclohexyl Moiety as a Core Molecular Scaffold

The ureidocyclohexyl group represents a robust and versatile scaffold for the construction of novel bioactive molecules. The urea functional group is a privileged structure in medicinal chemistry, capable of forming multiple hydrogen bonds with biological targets, thereby contributing significantly to binding affinity. nih.govresearchgate.netnih.gov The cyclohexane ring provides a three-dimensional framework that can be functionalized to explore chemical space and optimize interactions with a target's binding pocket.

Application in the Design of Novel Chemical Entities

The ureidocyclohexyl scaffold can be envisioned as a central building block in the design of inhibitors for various enzyme classes or ligands for receptors. For example, a series of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives have been synthesized and evaluated as motilin receptor antagonists. nih.gov This demonstrates the utility of the cyclohexyl urea core in generating compounds with specific biological activities. By systematically modifying the substituents on both the urea and the cyclohexane ring of this compound, medicinal chemists could generate a library of analogs to screen for a desired therapeutic effect.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in lead optimization that involves replacing the central core of a known active compound with a structurally different scaffold while retaining the key binding interactions. creative-biostructure.com The ureidocyclohexyl moiety of this compound could itself be a product of a scaffold hopping exercise, or it could serve as the starting point for further hopping. For instance, if a lead compound with a different cyclic core (e.g., cyclopentane, piperidine) shows promising activity, the ureidocyclohexyl scaffold could be introduced to explore new intellectual property space and potentially improve properties such as synthetic accessibility or metabolic stability.

Lead optimization of a compound like this compound would involve iterative modifications to its structure to enhance potency, selectivity, and pharmacokinetic properties. youtube.comnih.gov This process would be guided by the SAR data obtained from testing a focused library of analogs.

Integration into Hybrid Molecular Architectures

Hybrid molecules are created by covalently linking two or more distinct pharmacophores to create a single chemical entity with a potentially synergistic or multi-target profile. The ureidocyclohexyl scaffold is an ideal candidate for incorporation into such hybrid structures. For example, the ethyl acetate portion of the molecule could be replaced with a known active pharmaceutical ingredient (API) that has a complementary mechanism of action. This could lead to the development of a single molecule capable of modulating multiple biological targets, a strategy that is gaining traction in the treatment of complex diseases like cancer and neurodegenerative disorders. The design of such hybrids requires careful consideration of the linker used to connect the two pharmacophores to ensure that both retain their desired biological activity. nih.gov

Mechanistic Insights and Biophysical Investigations

Unraveling Molecular Mechanisms of Interaction

The structural features of Ethyl 2-(1-ureidocyclohexyl)acetate, namely the cyclohexane (B81311) scaffold, the ureido functional group, and the ethyl ester, suggest several potential avenues for molecular interaction within a biological system.

Substrate Recognition and Binding Dynamics

The ureidocyclohexyl moiety is a key structural element that likely governs the initial recognition and binding of the molecule to biological targets. The cyclohexane ring provides a non-polar, hydrophobic surface that can engage in van der Waals interactions and hydrophobic contacts within the binding pockets of proteins. The stereochemistry of the substituent on the cyclohexane ring would be critical in determining the specificity and affinity of such interactions.

The ureido group (-NH-CO-NH-) is capable of acting as both a hydrogen bond donor and acceptor, allowing for the formation of specific, directional interactions with amino acid residues in a protein's active or allosteric site. For instance, studies on ureido-based inhibitors of the anaphase-promoting complex/cyclosome (APC/C) coactivator Cdc20 have shown that the ureido moiety can form crucial hydrogen bonds within the protein's binding site, contributing significantly to the binding affinity. nih.gov Molecular docking simulations of such compounds have helped to predict and understand these ligand-protein interactions at the atomic level. nih.gov It is plausible that this compound could similarly engage with specific protein targets through a combination of hydrophobic and hydrogen bonding interactions mediated by its ureidocyclohexyl group.

Enzymatic Transformations and Metabolic Pathways (in vitro)

The chemical structure of this compound contains functional groups that are susceptible to enzymatic transformation. The ethyl ester is a primary site for metabolic activity, likely undergoing hydrolysis by various esterases present in biological systems.

In vitro studies on the stability of various ester-containing compounds have demonstrated that carboxylesterases, which are abundant in the liver and plasma, are key enzymes responsible for the cleavage of ester bonds. nih.gov The hydrolysis of the ethyl ester in this compound would result in the formation of the corresponding carboxylic acid, 2-(1-ureidocyclohexyl)acetic acid, and ethanol (B145695). This transformation would significantly alter the physicochemical properties of the molecule, increasing its polarity and potentially changing its biological activity and clearance rate.

The ureido group itself may also be subject to enzymatic cleavage, although this is generally a more stable linkage than an ester. The stability of ureido-containing compounds has been investigated in vitro. For example, a study on a leucine (B10760876) ureido derivative showed that the compound was stable in simulated gastric fluid but underwent slow cleavage in simulated intestinal fluid, suggesting that specific enzymes in the intestinal environment could be responsible for its degradation. nih.gov This suggests that the metabolic fate of this compound could involve a multi-step enzymatic process targeting different parts of the molecule.

A hypothetical metabolic pathway for this compound is presented below:

| Initial Compound | Potential Enzyme Class | Primary Metabolite | Secondary Metabolite |

| This compound | Carboxylesterases | 2-(1-ureidocyclohexyl)acetic acid | Further degradation products of the ureidocyclohexyl ring |

| This compound | Amidohydrolases (potential) | Cyclohexanone (B45756), Urea (B33335), and other breakdown products | - |

Non-Covalent Interactions and Molecular Recognition Forces

The interaction of this compound with biological macromolecules is governed by a variety of non-covalent forces. These interactions are crucial for the molecule's ability to recognize and bind to specific targets.

The primary forces at play would include:

Hydrogen Bonding: The ureido group is a prime site for hydrogen bonding, with two N-H groups acting as donors and the carbonyl oxygen acting as an acceptor. These interactions provide specificity and are crucial for orienting the molecule within a binding site.

Dipole-Dipole Interactions: The ester and ureido groups possess dipole moments that can interact with polar residues in a binding pocket.

The combination and relative strength of these forces will dictate the molecule's affinity and selectivity for its biological targets.

In Vitro Mechanistic Studies of Biological Activities

To understand the potential biological effects of this compound, it is essential to investigate its interactions at the molecular and cellular levels in vitro.

Investigation of Molecular Target Engagement (e.g., protein binding)

Given the structural similarities to compounds known to interact with specific protein targets, a key area of investigation would be the identification of proteins that bind to this compound. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be employed to identify binding partners and quantify the thermodynamics of binding.

For instance, based on the activity of other ureido-containing compounds, potential targets could include enzymes, receptors, or protein-protein interaction interfaces. The binding of this compound to its target would likely induce a conformational change, leading to either activation or inhibition of the protein's function. The study of ureido-based Apcin analogues demonstrated that these compounds can bind to Cdc20 and inhibit its function, leading to cell cycle arrest. nih.gov A similar approach could be used to screen for the targets of this compound.

Cellular Permeation and Intracellular Distribution Mechanisms

The ability of this compound to exert an intracellular effect depends on its capacity to cross the cell membrane. The physicochemical properties of the molecule suggest that it may utilize a combination of passive diffusion and carrier-mediated transport.

The relatively hydrophobic nature of the cyclohexyl ring and the neutral charge of the molecule at physiological pH may allow for some degree of passive diffusion across the lipid bilayer. However, the presence of the polar ureido and ester groups might hinder this process.

It is also plausible that the molecule could be a substrate for one or more amino acid or peptide transporters, given its structural resemblance to cyclic amino acid derivatives. The study of cyclic peptides has shown that their cellular uptake can be facilitated by transporters, and is influenced by factors such as ring size and the presence of specific functional groups. While this compound is not a peptide, the principles of transporter-mediated uptake could still apply.

In vitro cell-based assays using cell lines expressing different transporters could be used to investigate the specific mechanisms of cellular uptake. The intracellular distribution could then be visualized using fluorescently labeled analogues of the compound in conjunction with confocal microscopy.

The following table summarizes the potential mechanisms of cellular uptake for this compound based on its structural features:

| Transport Mechanism | Relevant Structural Feature | Experimental Evidence from Analogs |

| Passive Diffusion | Hydrophobic cyclohexane ring | General principle for lipophilic compounds |

| Carrier-Mediated Transport | Structural similarity to cyclic amino acids | Studies on cyclic peptide uptake by transporters |

Further research is necessary to fully elucidate the complex molecular and cellular interactions of this compound. The insights gained from such studies will be invaluable in determining its potential as a modulator of biological processes.

Biophysical Characterization of Compound-Target Interactions

A cornerstone of understanding a compound's biological activity is the direct measurement of its interaction with a protein target. Biophysical assays are essential for quantifying binding affinity, kinetics, and thermodynamics, providing a detailed picture of the molecular recognition process. rsc.orgnih.gov For this compound, several key techniques would be indispensable.

A variety of biophysical methods are available to characterize the binding of small molecules to proteins. These techniques can determine binding affinity, kinetics, thermodynamics, and the structural details of the interaction.

| Technique | Information Provided | Typical Sample Requirements |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) | High concentration of protein and ligand |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association rate (kon), and dissociation rate (koff) | Immobilized protein, ligand in solution |

| Differential Scanning Fluorimetry (DSF) | Ligand-induced thermal stabilization (ΔTm) | Protein and ligand in solution |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the binding site, binding affinity | Isotopically labeled protein or ligand |

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating this compound into a solution containing its target protein, ITC can provide a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov Such data is crucial for understanding the driving forces behind the binding, whether it is enthalpically driven by strong hydrogen bonds and van der Waals interactions, or entropically driven by the release of water molecules from the binding interface.

Surface Plasmon Resonance (SPR) is another label-free technique that provides real-time data on the kinetics of binding. rsc.org In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The change in the refractive index at the surface, caused by the binding of the compound, is measured. This allows for the precise determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. This kinetic information is valuable for understanding the residence time of the compound on its target, a parameter that can be critical for its pharmacological effect.

Differential Scanning Fluorimetry (DSF) , also known as thermal shift assay, is a high-throughput method used to assess the stabilization of a protein upon ligand binding. nih.gov The principle is that a protein's melting temperature (Tm) will increase when a ligand binds and stabilizes its folded structure. nih.gov By monitoring the unfolding of the target protein in the presence and absence of this compound using a fluorescent dye that binds to hydrophobic regions exposed during unfolding, the change in melting temperature (ΔTm) can be determined as a measure of binding. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Computational methods provide a powerful complement to experimental biophysical techniques, offering insights into molecular interactions at an atomic level of detail that is often inaccessible through experimentation alone.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations would be employed to generate plausible binding poses within the active site of its putative target protein. These simulations utilize scoring functions to rank the different poses based on their predicted binding affinity.

Molecular Dynamics (MD) simulations take the investigation a step further by simulating the movement of every atom in the system over time. nih.gov Starting from a docked pose of this compound within its target, an MD simulation can provide a dynamic view of the binding interactions. This allows for the assessment of the stability of the binding pose, the identification of key amino acid residues involved in the interaction, and the characterization of the conformational changes that may occur in both the ligand and the protein upon binding. Multicanonical molecular dynamics (McMD) is an advanced technique that can enhance the sampling of the conformational space to more accurately predict binding configurations. nih.gov

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can provide a deep understanding of the electronic properties of this compound. These calculations can determine the molecule's three-dimensional structure, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). This information is critical for understanding the molecule's intrinsic reactivity and its potential to form specific non-covalent interactions, such as hydrogen bonds and π-π stacking, with its biological target. nih.gov For instance, semiempirical MNDO/H calculations have been used to correlate calculated quantum quantities with the biological activities of other compounds. nih.gov

Cheminformatics and machine learning are invaluable tools for analyzing Structure-Activity Relationship (SAR) data. longdom.orgnih.gov By compiling a dataset of ureido derivatives with their corresponding biological activities, it is possible to build predictive models. nih.gov These models use molecular descriptors—numerical representations of a molecule's chemical and physical properties—to establish a quantitative relationship between chemical structure and biological effect. longdom.org For this compound and its analogs, these models could be used to:

Identify the key structural features that contribute to or detract from biological activity.

Predict the activity of novel, unsynthesized derivatives.

Virtually screen large compound libraries to identify other potential hits.

Machine learning algorithms, such as support vector machines or neural networks, can uncover complex, non-linear relationships within the SAR data that may not be apparent from simple qualitative analysis.

Applications in Chemical Research and Beyond

Role as a Versatile Synthetic Intermediate

While there is no direct evidence in the searched literature of Ethyl 2-(1-ureidocyclohexyl)acetate being used as a synthetic intermediate, its constituent parts suggest theoretical utility in this area.

The synthesis of fine chemicals often involves the use of bifunctional molecules. In theory, the ureido group of this compound could participate in reactions such as cyclizations to form heterocyclic structures, which are common scaffolds in pharmaceuticals and agrochemicals. The ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. For instance, related compounds like 2-(4-aminocyclohexyl)-ethyl acetate (B1210297) are known to be key intermediates in the synthesis of dopamine (B1211576) receptor ligands. google.com

The concept of using molecular "building blocks" to assemble complex three-dimensional molecules is a significant area of chemical research. googleapis.com While specific examples involving this compound are absent from the literature, its structure suggests it could theoretically serve as such a building block. The cyclohexyl ring provides a rigid, non-planar scaffold, while the ureido and ester groups offer points for covalent attachment and further functionalization.

Utility in Chemical Biology and Material Science

The application of novel chemical entities in chemical biology and material science is a rapidly expanding field.

Ureido-substituted molecules are known to be involved in various biological processes and have been incorporated into probes for their study. For example, ureido-substituted deoxycytidine has been used in the construction of DNA assemblies for nanotechnology research. nih.gov While there is no specific research on this compound as a biological probe, its structure contains a urea (B33335) moiety that is capable of forming hydrogen bonds, a key interaction in many biological systems.

The development of advanced materials often relies on the self-assembly of molecules or the creation of specific polymeric structures. The ureido group is known to form strong, directional hydrogen bonds, which can drive the formation of supramolecular polymers and other organized structures. While no studies have specifically utilized this compound for this purpose, the fundamental properties of its functional groups suggest a potential, albeit unexplored, role in this field.

Catalyst or Ligand Development

The structure of this compound does not immediately suggest a primary role in catalyst or ligand development. The functional groups present are not typical for coordinating with metal centers in the way that phosphines, N-heterocyclic carbenes, or cyclopentadienyl (B1206354) ligands do. There is no information in the searched literature to indicate that this compound has been investigated for such applications.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes and Technologies

The synthesis of Ethyl 2-(1-ureidocyclohexyl)acetate would likely commence with the preparation of its precursor, ethyl 2-(1-aminocyclohexyl)acetate. A plausible and efficient method for this initial step involves the reaction of an appropriate amine with potassium isocyanate in an aqueous medium, a method that has proven effective for the synthesis of a variety of N-substituted ureas. rsc.orgrsc.org This approach is lauded for its simplicity, mild conditions, and scalability, often yielding products with high purity. rsc.orgresearchgate.net Alternative routes could involve the reaction of amines with isocyanates or carbamoyl (B1232498) chlorides, though these methods often involve more hazardous reagents. rsc.org The transamidation of urea (B33335) itself presents another viable, albeit sometimes more demanding, pathway. rsc.org

Once the amine precursor is obtained, the introduction of the ureido group can be achieved through several established methods. A common and practical approach is the reaction with isocyanic acid, which can be generated in situ from reagents like potassium isocyanate in the presence of a mild acid. rsc.orgpnas.org This method avoids the direct handling of toxic isocyanates. nih.gov The reaction mechanism typically involves the nucleophilic attack of the amine on the isocyanic acid intermediate. rsc.orgpnas.org

The table below outlines a potential synthetic strategy, drawing from established chemical transformations.

| Step | Reaction | Reagents and Conditions | Precursor/Intermediate | Product |

| 1 | Esterification | Acetic acid, Ethanol (B145695), Acid catalyst | Acetic acid | Ethyl acetate (B1210297) |

| 2 | α-Bromination | N-Bromosuccinimide (NBS), Radical initiator | Ethyl acetate | Ethyl 2-bromoacetate |

| 3 | Cyclohexylamine synthesis | Cyclohexanone (B45756), Ammonia (B1221849), Reducing agent | Cyclohexanone | Cyclohexylamine |

| 4 | Alkylation | Ethyl 2-bromoacetate, Cyclohexylamine, Base | Ethyl 2-bromoacetate, Cyclohexylamine | Ethyl 2-(1-aminocyclohexyl)acetate |

| 5 | Ureido group formation | Potassium isocyanate, Mild acid | Ethyl 2-(1-aminocyclohexyl)acetate | This compound |

Advanced Structural Elucidation and Stereochemical Control

A comprehensive understanding of the three-dimensional structure of this compound is paramount for predicting its properties and potential applications. X-ray crystallography would be the definitive technique to determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Based on studies of similar N,N'-dicyclohexylurea derivatives, it is anticipated that the cyclohexyl rings would adopt a chair conformation. nih.goviucr.orgiucr.orgnih.gov The crystal packing would likely be influenced by hydrogen bonding interactions involving the N-H and C=O groups of the urea moiety, potentially forming one-dimensional supramolecular chains. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the structure in solution. The expected ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), methylene (B1212753) protons adjacent to the ester and the cyclohexane (B81311) ring, and protons on the cyclohexane ring and the ureido group. The ¹³C NMR spectrum would provide key information on the chemical environment of each carbon atom, including the carbonyl carbons of the ester and urea groups, and the carbons of the cyclohexyl ring. rsc.org

Stereochemical control during the synthesis would be a critical aspect of future research, as the stereoisomers of this compound could exhibit different biological activities. The chirality of the molecule arises from the substituted carbon of the cyclohexane ring. Stereoselective synthesis could be achieved by using chiral starting materials or employing chiral catalysts during the synthetic process.

Mechanistic Studies at Atomic Resolution

Detailed mechanistic studies would provide fundamental insights into the formation and reactivity of this compound. The formation of the ureido group is a key reaction to investigate. The reaction of an amine with isocyanic acid is generally believed to proceed through a nucleophilic addition mechanism. pnas.orgnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathway, identify transition states, and calculate activation energies.

Kinetic studies would be essential to understand the factors influencing the reaction rate, such as temperature, concentration of reactants, and the presence of catalysts. For instance, in the synthesis of N-substituted ureas from amines and potassium isocyanate, the rate of reaction has been shown to be influenced by the pKaH of the amine. rsc.org Similar studies on the synthesis of this compound would be invaluable for optimizing the reaction conditions.

Exploration of Undiscovered Applications in Interdisciplinary Sciences

The unique combination of a ureido group, a lipophilic cyclohexane ring, and an ester functionality suggests that this compound and its analogs could find applications in various interdisciplinary fields.

In medicinal chemistry , the urea moiety is a well-known pharmacophore present in numerous approved drugs. nih.gov Carboxylic acid esters are also common in pharmaceuticals, often used as prodrugs to enhance bioavailability. wiley-vch.de Therefore, derivatives of this compound could be explored for a wide range of therapeutic activities. The lipophilic cyclohexane ring could facilitate passage through biological membranes.

In materials science , the ability of the ureido group to form strong hydrogen bonds could be exploited in the design of novel supramolecular polymers and gels. The ester group offers a site for further chemical modification, allowing for the tuning of material properties.

In agrochemicals , many commercial products contain carboxylic acid or ester functionalities. wiley-vch.de The ureido group is also found in some herbicides. This suggests that derivatives of this compound could be investigated for potential applications in crop protection.

High-Throughput Screening and Combinatorial Chemistry for Analog Discovery

To efficiently explore the potential of this compound, high-throughput screening (HTS) and combinatorial chemistry would be indispensable tools. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the substituents on the core scaffold. nih.govamericanpeptidesociety.org

For this compound, a combinatorial library could be generated by using a diverse set of amines and alcohols in the synthetic steps. For example, by using different substituted cyclohexylamines, a library of analogs with varying substitution patterns on the cyclohexane ring could be created. Similarly, using different alcohols for the esterification step would lead to a library of esters with different alkyl chains.

These compound libraries could then be subjected to high-throughput screening to identify "hits" with desired biological or material properties. researchgate.net This approach significantly accelerates the discovery process and allows for the rapid identification of lead compounds for further optimization. nih.gov The use of positional scanning libraries could further refine the structure-activity relationship by identifying the most effective functional groups at each variable position. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Ethyl 2-(1-ureidocyclohexyl)acetate, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign proton and carbon environments. For example, the cyclohexyl ureido group will exhibit distinct splitting patterns due to chair conformations .

- Mass Spectrometry (MS) : Employ GC-MS or LC-MS to confirm molecular weight and fragmentation patterns. Compare with databases like NIST Chemistry WebBook for validation .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., urea C=O stretch near 1650–1700 cm, ester C=O near 1740 cm) .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction. SHELXT automates space-group determination and structure solution .

- Refinement : Apply SHELXL for small-molecule refinement, addressing thermal motion and hydrogen bonding. Validate with R-factors and residual density maps .

- Visualization : Generate ORTEP-3 diagrams to illustrate molecular geometry and intermolecular interactions .

Q. What thermodynamic and solubility data are critical for experimental design involving this compound?

- Methodological Answer :

- Thermodynamic Properties : Refer to NIST Standard Reference Database 69 for enthalpy of formation, vapor pressure, and solubility parameters of structurally related esters (e.g., ethyl acetate) .

- Solubility Testing : Perform phase-solubility studies in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to optimize reaction conditions .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental spectroscopic data be resolved?

- Methodological Answer :

- Cross-Validation : Compare density functional theory (DFT)-predicted -NMR shifts with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

- Error Analysis : Use statistical tools (e.g., root-mean-square deviations) to quantify mismatches in vibrational frequencies or bond lengths .

Q. What strategies improve synthetic yield of this compound in multi-step reactions?

- Methodological Answer :

- Step Optimization : For the cyclohexyl urea formation, monitor reaction progress via TLC or in situ IR. Use catalysts (e.g., DCC for carbodiimide-mediated coupling) to enhance efficiency .

- Purification : Employ column chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate ureido byproducts .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

- Methodological Answer :

- Synthetic Modification : Introduce substituents (e.g., halogens, methyl groups) at the cyclohexyl or acetate moiety. Characterize analogs via X-ray crystallography to correlate steric/electronic effects with bioactivity .

- Biological Assays : Pair synthetic data with in vitro testing (e.g., enzyme inhibition). Use multivariate regression to identify key structural contributors to activity .

Data Presentation and Analysis

Example Table 1 : GC-MS Analysis of Ethyl Acetate Derivatives (Hypothetical Data for Illustration)

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|---|

| This compound | 12.3 | 256.3 | 198.1 (CHNO), 114.0 (CHN) |

Source : Adapted from GC-MS protocols for structurally similar esters .

Example Figure : ORTEP-3 Diagram of a Cyclohexyl Ureido Derivative

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.